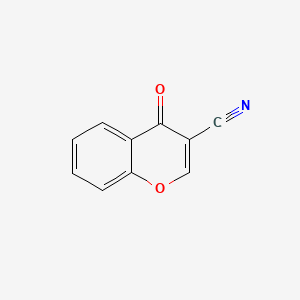
3-シアノクロモン
概要
説明
3-Cyanochromone, also known as 4-Oxo-4H-1-benzopyran-3-carbonitrile, is a cyano-substituted 1-benzopyran-4-one. It is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone. The compound is characterized by electron deficiency at three sites: the carbon at the second position, the carbon of the cyano group, and the carbonyl group .
科学的研究の応用
3-Cyanochromone has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that 3-cyanochromone is a cyano substituted 1-benzopyran-4-one . It is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone . Its molecule has electron deficiency at 3 sites i.e carbon at the second position, carbon of the cyano group, and the carbonyl group .
Mode of Action
The mode of action of 3-Cyanochromone involves its interaction with various nucleophiles. The reaction of 3-Cyanochromone with N- and C- nucleophiles begins with an attack at the C-2 atom with subsequent opening of the γ-pyrone ring and recyclization at the C=O or C≡N groups .
Biochemical Pathways
3-Cyanochromone is involved in several biochemical pathways. For instance, it has been used in the syntheses of 2-aminochromone-3-carboxamide, 3-amino-4H-chromeno[3,4-d]isoxazol-4-one, 3-(diaminomethylene)chroman-2,4-dione, functionalized novel spirobenzofuranones, 6H-bis-1-benzopyrano[2,3-b:3′,4′-e]pyridin-8(8H)ones, and 3-(2′-hydroxybenzoyl)-5H-1benzopyrano[4,3-b]pyridine .
Result of Action
It is known that 3-cyanochromone is involved in the synthesis of various compounds, indicating its potential role in cellular processes .
生化学分析
Biochemical Properties
It is known that the molecule has electron deficiency at three sites: the carbon at the second position, the carbon of the cyano group, and the carbonyl group . This electron deficiency may influence its interactions with other biomolecules.
Molecular Mechanism
It is known that 3-Cyanochromone is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone , which may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
3-Cyanochromone can be synthesized through various methods. One mild and facile method involves the use of oximes derived from 3-formylchromones. The reaction is carried out using a dimethylformamide-thionylchloride complex as the dehydrating agent. The general procedure involves adding the reagent to a solution of oxime in dichloromethane at 0-5°C . Other methods include the use of dehydrating agents such as refluxing in alcohol in the presence of hydrochloric acid, sodium formate in acetic acid, and acetic anhydride .
化学反応の分析
3-Cyanochromone undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with primary aromatic amines to form 2-amino-3-(alkyliminomethyl)chromones.
Cyclization: It can undergo cyclization reactions to form spirobenzofuranones and other complex structures.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include aliphatic amines, aromatic amines, and various dehydrating agents. The major products formed from these reactions include 2-aminochromone-3-carboxamide, 3-amino-4H-chromeno[3,4-d]isoxazol-4-one, and 3-(diaminomethylene)chroman-2,4-dione .
類似化合物との比較
3-Cyanochromone can be compared with other similar compounds such as:
Chromone: Lacks the cyano group and has different reactivity and applications.
3-Formylchromone: Contains a formyl group instead of a cyano group, leading to different chemical behavior.
6-Bromo-2-methylchromone: Contains a bromine atom and a methyl group, which alter its reactivity compared to 3-Cyanochromone.
The uniqueness of 3-Cyanochromone lies in its electron-deficient sites and its ability to undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNPLLGXKJESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334606 | |
| Record name | 3-Cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50743-17-4 | |
| Record name | 3-Cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromone-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
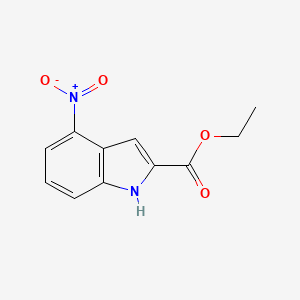
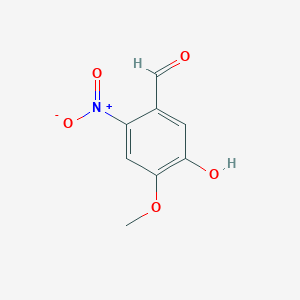
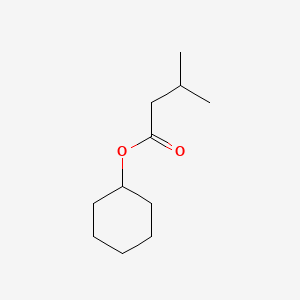
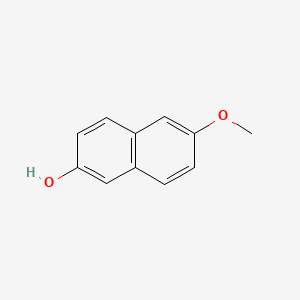

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)
![14-thiaheptacyclo[14.7.1.14,8.02,15.03,13.020,24.012,25]pentacosa-1(23),2(15),3(13),4,6,8(25),9,11,16,18,20(24),21-dodecaene](/img/structure/B1581677.png)
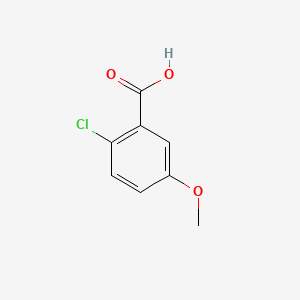
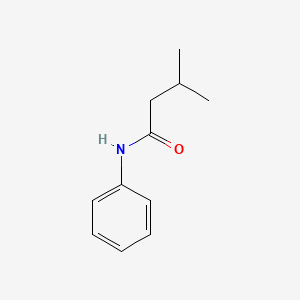
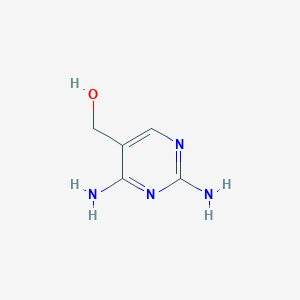
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1581683.png)

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)
